Explicit Patent Claim Status as a Novel Intermediate Versus the 2-Propyl Homolog
In US Patent 5,210,211, 4-amino-2-butyl-5-cyanoimidazole is individually and explicitly claimed as a novel intermediate (listed as intermediate 1 in the 'Novel intermediates useful in the preparation of compounds of the instant invention' section), alongside its closest structural comparator, 4-amino-5-cyano-2-propylimidazole (intermediate 2) [1]. Both compounds share the 4-amino-5-cyano substitution but differ solely at the 2-alkyl position (n-butyl vs. n-propyl). The patent claims each as a distinct chemical entity, indicating that the 2-alkyl chain length is not interchangeable and that each intermediate leads to a distinct series of final drug candidates with potentially different pharmacological profiles [1].
| Evidence Dimension | Patent claim status and structural differentiation |
|---|---|
| Target Compound Data | 4-amino-2-butyl-5-cyanoimidazole (C₈H₁₂N₄, MW 164.21); explicitly claimed as intermediate 1 in US 5,210,211 |
| Comparator Or Baseline | 4-amino-5-cyano-2-propylimidazole (C₇H₁₀N₄, MW 150.18; CAS 150438-06-5); explicitly claimed as intermediate 2 in the same patent |
| Quantified Difference | The butyl variant has one additional methylene unit; this structural difference governs the lipophilicity and receptor-binding conformation of the final AII antagonist products derived from each intermediate, as the 2-alkyl group occupies a defined hydrophobic pocket in the AT₁ receptor [1]. |
| Conditions | Patent claims analysis; synthetic utility assessed in the context of angiotensin II receptor antagonist development |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting the angiotensin II axis, selecting the butyl-substituted intermediate is mandatory for accessing the 2-butyl series of final drug candidates, which may exhibit superior pharmacokinetic properties compared to the 2-propyl series.
- [1] Hodges, J.C.; Topliss, J.G. 4-(1H-pyrrol-1-yl) imidazoles with angiotensin II antagonist activity. U.S. Patent 5,210,211, May 11, 1993. Warner-Lambert Company. View Source
